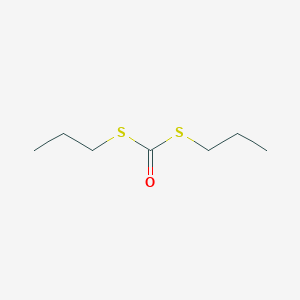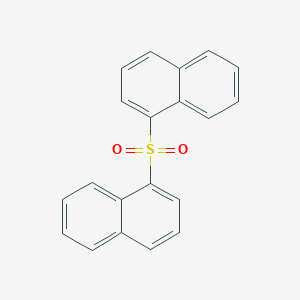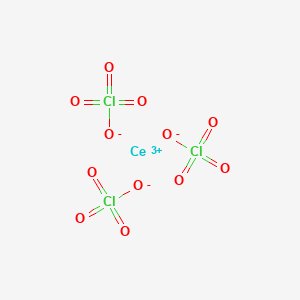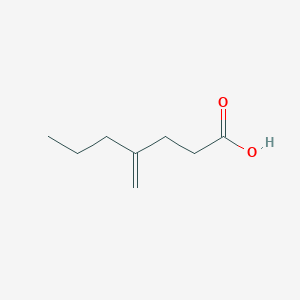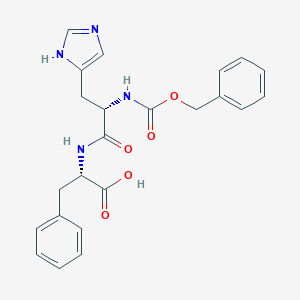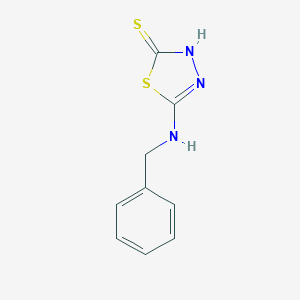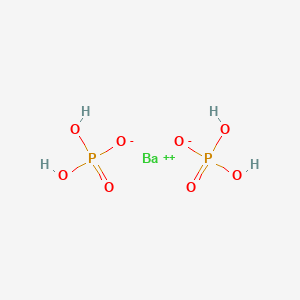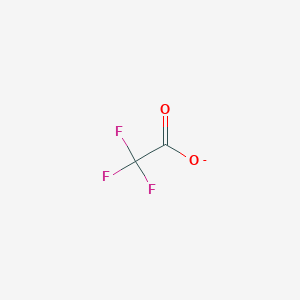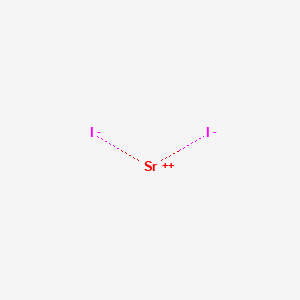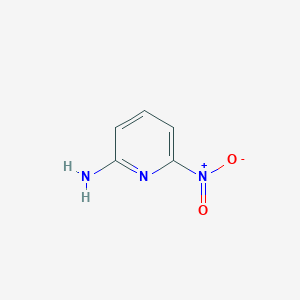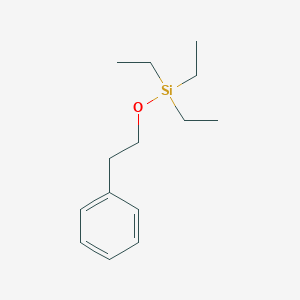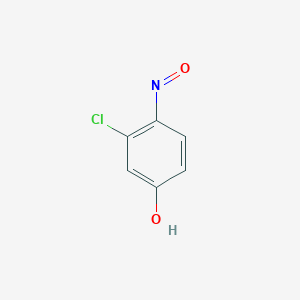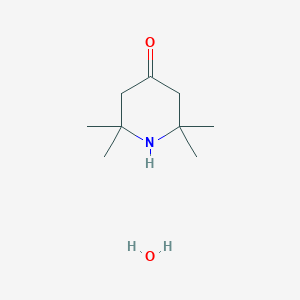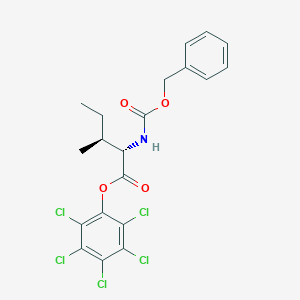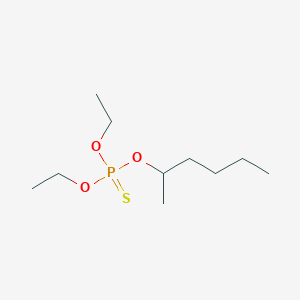
O,O-Diethyl S-hexyl phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Diethyl S-hexyl phosphorothioate, commonly known as DTP, is a synthetic organophosphate compound that belongs to the class of pesticides. It is used as an insecticide and acaricide in agriculture and public health. DTP is a potent cholinesterase inhibitor and acts by disrupting the nervous system of pests.
Mecanismo De Acción
DTP acts by inhibiting the activity of the enzyme cholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter in the nervous system. By inhibiting cholinesterase, DTP causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately paralysis and death of the pest.
Efectos Bioquímicos Y Fisiológicos
DTP has been shown to have toxic effects on non-target organisms such as birds, fish, and mammals. It can cause cholinesterase inhibition, oxidative stress, and disruption of the endocrine system. DTP has also been linked to developmental and reproductive toxicity in some species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTP is a widely used insecticide and acaricide in laboratory experiments due to its potency and effectiveness. However, its toxic effects on non-target organisms and potential for environmental contamination must be carefully considered. Alternative methods such as biological control and integrated pest management should also be explored.
Direcciones Futuras
Future research should focus on developing safer and more environmentally friendly alternatives to DTP. The use of biological control agents such as predators and parasites should be further explored. The development of new pesticides with different modes of action and lower toxicity to non-target organisms should also be a priority. Additionally, the impact of DTP on ecosystems and human health should be further studied to better understand its potential risks and benefits.
Métodos De Síntesis
DTP can be synthesized by the reaction of diethyl phosphorochloridothioate with hexanol in the presence of a base such as sodium hydroxide. The reaction yields DTP and sodium chloride as a byproduct. The purity of DTP can be increased by distillation and recrystallization.
Aplicaciones Científicas De Investigación
DTP has been extensively studied for its insecticidal and acaricidal properties. It is used in agriculture to control pests such as mites, aphids, and whiteflies. DTP is also used in public health to control vectors of diseases such as mosquitoes and ticks. It has been shown to be effective against a wide range of pests and has a long residual effect.
Propiedades
Número CAS |
14683-75-1 |
|---|---|
Nombre del producto |
O,O-Diethyl S-hexyl phosphorothioate |
Fórmula molecular |
C10H23O3PS |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
diethoxy-hexan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O3PS/c1-5-8-9-10(4)13-14(15,11-6-2)12-7-3/h10H,5-9H2,1-4H3 |
Clave InChI |
FUHNJWGKVQRFEE-UHFFFAOYSA-N |
SMILES |
CCCCC(C)OP(=S)(OCC)OCC |
SMILES canónico |
CCCCC(C)OP(=S)(OCC)OCC |
Sinónimos |
diethoxy-hexan-2-yloxy-sulfanylidene-phosphorane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



